7H-1-Benzopyran-7-one
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Overview
Description
7H-Chromen-7-one, also known as coumarin, is a naturally occurring organic compound with the molecular formula C9H6O2. It is a colorless crystalline substance with a sweet odor, reminiscent of vanilla and freshly mown hay. Coumarin is found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has been widely studied for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Chromen-7-one can be synthesized through several methods. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid yields 7H-Chromen-7-one .
Industrial Production Methods: Industrial production of 7H-Chromen-7-one typically involves the same Pechmann condensation reaction but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 7H-Chromen-7-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form coumaric acid derivatives.
Reduction: Reduction of 7H-Chromen-7-one can yield dihydrocoumarin.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted coumarins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products:
Oxidation: Coumaric acid derivatives.
Reduction: Dihydrocoumarin.
Substitution: Various substituted coumarins, depending on the substituents used.
Scientific Research Applications
7H-Chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the fragrance industry due to its pleasant odor and in the food industry as a flavoring agent (though its use is regulated due to potential toxicity).
Mechanism of Action
The mechanism of action of 7H-Chromen-7-one and its derivatives varies depending on the specific application:
Anticoagulant Activity: Coumarin derivatives inhibit vitamin K epoxide reductase, an enzyme essential for the synthesis of clotting factors, thereby preventing blood clot formation.
Antimicrobial Activity: Coumarin derivatives can disrupt microbial cell membranes and inhibit essential enzymes, leading to cell death.
Anticancer Activity: Some coumarin derivatives induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
7H-Chromen-7-one is structurally similar to other coumarins and furocoumarins. Some similar compounds include:
Psoralen: A furocoumarin used in phototherapy for skin disorders.
Imperatorin: A furocoumarin with potential anticancer and anti-inflammatory properties.
Esculetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness: 7H-Chromen-7-one is unique due to its versatile chemical reactivity and wide range of biological activities. Its derivatives have diverse applications in medicine, agriculture, and industry, making it a valuable compound for research and development.
Biological Activity
7H-1-Benzopyran-7-one, also known as 4-Methoxy-7H-furo[3,2-g]benzopyran-7-one, is a naturally occurring compound belonging to the furanocoumarin class. Its unique structure, characterized by a fused benzene and pyran ring with a methoxy group at the fourth position, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, anticancer properties, and mechanisms of action.
The molecular formula of this compound is C₁₂H₈O₄, and it exhibits several key chemical reactivities including oxidation, reduction, and substitution reactions. These reactions enable the synthesis of various derivatives that may enhance its biological activity or lead to novel applications in medicinal chemistry .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens. In vitro studies have shown its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has been reported to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
This compound exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves intercalation into DNA, disrupting replication processes and leading to cell death .
Table 1: Summary of Biological Activities
Activity | Description | References |
---|---|---|
Antimicrobial | Effective against bacteria and fungi | |
Antioxidant | Scavenges free radicals | |
Anticancer | Induces apoptosis in cancer cells |
The biological activities of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
- Inhibition of Neutrophil Recruitment : Similar compounds have been shown to inhibit neutrophil recruitment during inflammation, suggesting a potential role in anti-inflammatory therapies .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation pathways .
Case Studies
Several studies have investigated the therapeutic potential of this compound:
- Study on Anticancer Effects : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, with an observed increase in apoptotic markers .
- Inflammation Resolution Study : In a zebrafish model of acute inflammation, this compound was found to reduce neutrophil migration towards injury sites while promoting resolution through apoptosis .
Properties
CAS No. |
239783-62-1 |
---|---|
Molecular Formula |
C9H6O2 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
chromen-7-one |
InChI |
InChI=1S/C9H6O2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H |
InChI Key |
VJBCBLLQDMITLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC(=O)C=CC2=C1 |
Origin of Product |
United States |
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